

# Efficacy of Aldometanib compared to direct AMPK activators like PXL770

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Aldometanib

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## A Comparative Analysis of Aldometanib and PXL770 in AMPK Activation

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of **Aldometanib**, an indirect AMP-activated protein kinase (AMPK) activator, and PXL770, a direct AMPK activator. This document synthesizes available experimental data to delineate their distinct mechanisms of action and pharmacological effects.

AMPK is a crucial regulator of cellular energy homeostasis, making it an attractive therapeutic target for metabolic diseases.<sup>[1][2]</sup> The activation of AMPK can be achieved through various mechanisms, broadly categorized as direct or indirect. This guide focuses on two distinct activators: **Aldometanib**, which acts indirectly by mimicking glucose starvation, and PXL770, a direct allosteric activator.

## Mechanism of Action: Indirect vs. Direct Activation

**Aldometanib** is a small molecule inhibitor of the glycolytic enzyme aldolase.<sup>[1][3][4]</sup> Its mechanism of action involves preventing the binding of fructose-1,6-bisphosphate (FBP) to aldolase associated with the lysosomal v-ATPase. This mimics a state of glucose starvation, leading to the selective activation of the lysosomal pool of AMPK. Notably, at lower concentrations, **Aldometanib** activates AMPK without altering the cellular AMP/ADP ratio.

In contrast, PXL770 is a direct, allosteric activator of AMPK. It binds to the allosteric drug and metabolism (AdaM) site on the AMPK complex, leading to its activation. PXL770 has been shown to activate various AMPK heterotrimeric proteins in vitro.

## Efficacy Data: A Comparative Overview

The following tables summarize the available quantitative data on the efficacy of **Aldometanib** and PXL770 from in vitro and in vivo studies. A direct head-to-head comparative study has not been identified in the reviewed literature.

Table 1: In Vitro Efficacy Data

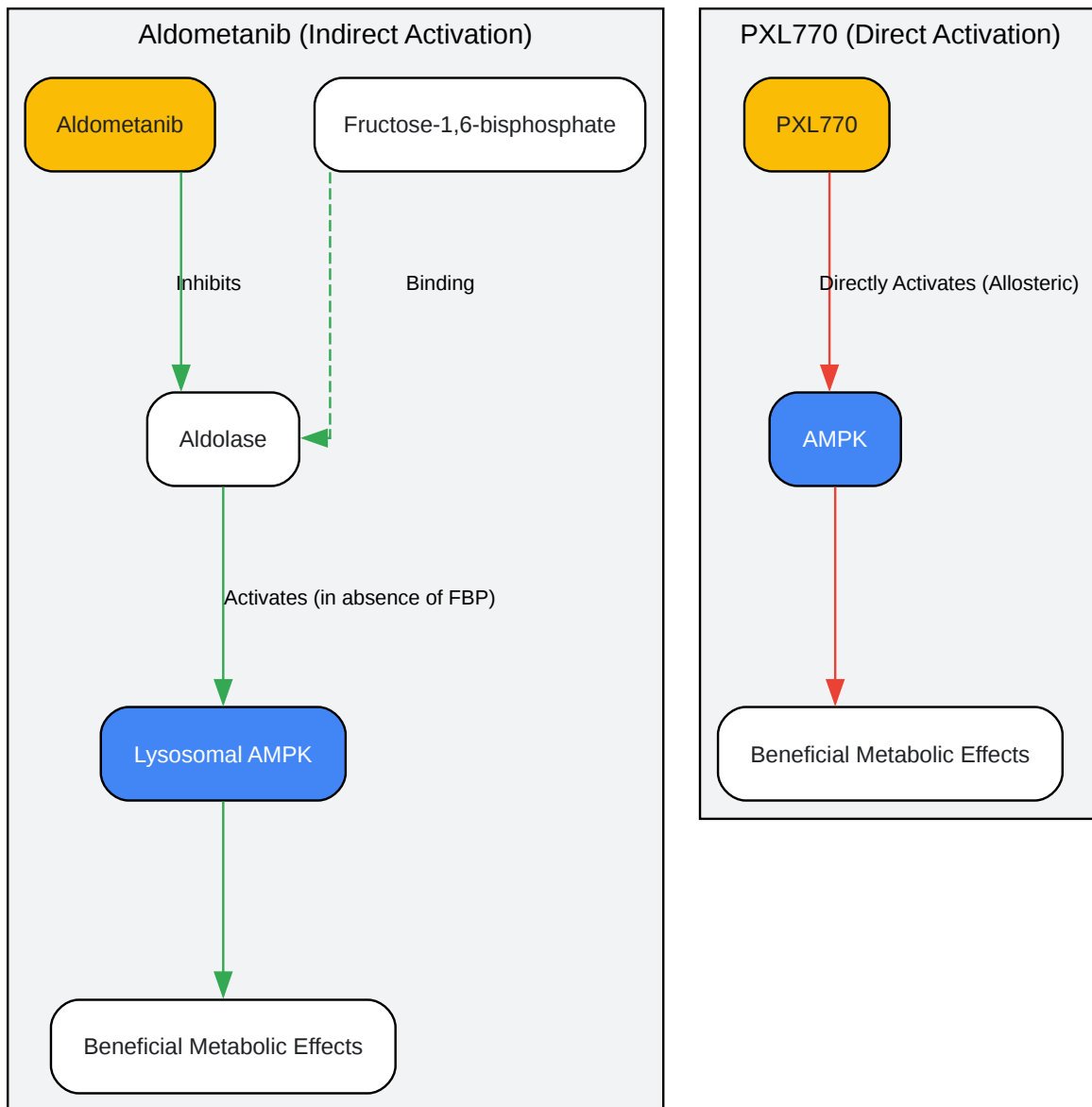
Parameter	Aldometanib	PXL770
Target	Aldolase (ALDOA)	AMP-activated protein kinase (AMPK)
IC50 (Aldolase Inhibition)	~50 $\mu$ M (in vitro enzymatic assay)	Not Applicable
EC50 (AMPK Activation)	5 nM (sufficient to activate AMPK in cells)	16.2 nM ( $\alpha$ 1 $\beta$ 1 $\gamma$ 1), 42.1 nM ( $\alpha$ 1 $\beta$ 1 $\gamma$ 2), 64 nM ( $\alpha$ 1 $\beta$ 1 $\gamma$ 3), 1338 nM ( $\alpha$ 2 $\beta$ 1 $\gamma$ 1), 68.7 nM ( $\alpha$ 2 $\beta$ 1 $\gamma$ 2), 41.5 nM ( $\alpha$ 2 $\beta$ 1 $\gamma$ 3)
IC50 (De Novo Lipogenesis)	Not Reported	2.6 $\mu$ M (human hepatocytes), 2.8 $\mu$ M (mouse hepatocytes)
Dissociation Constant (Kd)	20 $\mu$ M (Surface Plasmon Resonance)	Not Reported

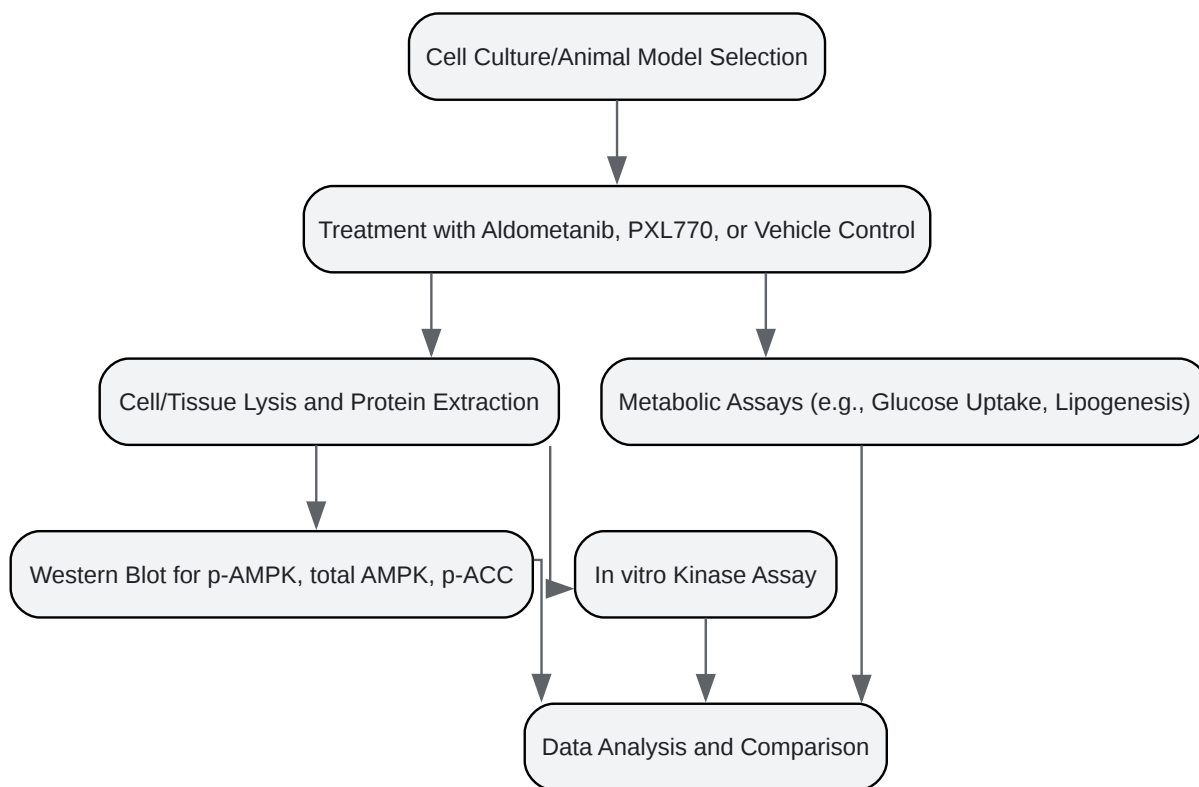
Table 2: In Vivo Efficacy Data

Model	Compound	Key Findings
Normoglycemic Mice	Aldometanib	Decreased fasting blood glucose and improved glucose tolerance.
High-Fat Diet-Induced Obese Mice	Aldometanib	Decreased fat mass, induced browning, and elevated energy expenditure.
NASH Mouse Model	Aldometanib	Alleviated liver fibrosis.
C. elegans	Aldometanib	Extended lifespan.
ob/ob and High-Fat Diet-Fed Mice	PXL770	Improved glycemia, dyslipidemia, and insulin resistance.
NAFLD Patients (Phase 2a)	PXL770	Did not meet the primary outcome of liver fat improvement compared to placebo. However, showed indications of improved metabolic features. At a dose of 500 mg once daily, a statistically significant mean relative decrease of 18% in liver fat mass from baseline was observed.
NAFLD and Insulin Resistant Patients (Phase 1b)	PXL770	Decreased de novo lipogenesis and improved glycemic parameters and insulin sensitivity.
X-linked Adrenoleukodystrophy (ALD) Models	PXL770	Decreased C26:0 levels, improved mitochondrial respiration, and reduced inflammation in patient cells and Abcd1 KO mice.

## Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).





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